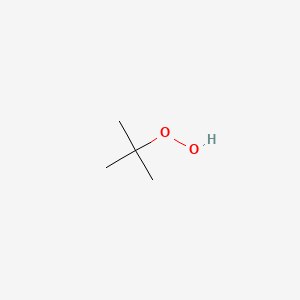

Tert-butyl hydroperoxide

説明

特性

IUPAC Name |

2-hydroperoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(2,3)6-5/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHOLLKRGTVIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2, Array | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, NOT MORE THAN 80% IN DI-TERT-BUTYL PEROXIDE AND/OR SOLVENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, [> 72% BUT <=90% WITH WATER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tert-Butyl_hydroperoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024693 | |

| Record name | tert-Butyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery odorless colorless liquid. Floats on and dissolves slowly in water. (USCG, 1999), Watery odorless colorless liquid. Floats and mixes slowly with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [ICSC] Odorless, colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, NOT MORE THAN 80% IN DI-TERT-BUTYL PEROXIDE AND/OR SOLVENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, [> 72% BUT <=90% WITH WATER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroperoxide, 1,1-dimethylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

192 °F at 760 mmHg (decomposes); 104 °F at 23 mmHg (NTP, 1992), BP: 89 °C (decomposes), BP: 35 °C at 20 mm Hg, BP: 40 °C at 23 mm Hg | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

80 °F (NTP, 1992), 43 °(may explode on heating), Less than 80 °F (less than 27 °C) /closed cup/, 43 °C | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in water, Moderately soluble in water, Slightly soluble in water, Soluble in ethanol, ethyl ether, carbon tetrachloride, chloroform, For more Solubility (Complete) data for tert-Butyl hydroperoxide (7 total), please visit the HSDB record page., Solubility in water: miscible | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.88 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8960 g/cu cm at 20 °C, Relative density (water = 1): 0.93 | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air = 1), Relative vapor density (air = 1): 3.1 | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.46 [mmHg], 5.46 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.07 (calculated) | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

tert-Butyl alcohol (21%), acetone (25%), and isobutyl derivatives (1%) are formed as side products. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Water-white liquid | |

CAS No. |

75-91-2 | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, NOT MORE THAN 80% IN DI-TERT-BUTYL PEROXIDE AND/OR SOLVENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, [> 72% BUT <=90% WITH WATER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroperoxide, 1,1-dimethylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/955VYL842B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

18 °F (NTP, 1992), -8 °C, MP: 6 °C, -3 °C | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

準備方法

Primary Preparation Methods

Sulfuric Acid Catalyzed Peroxidation of Tert-butyl Alcohol

The most common industrial method for synthesizing tert-butyl hydroperoxide involves the reaction of tert-butyl alcohol (TBA) with hydrogen peroxide in the presence of sulfuric acid as a homogeneous catalyst. This process takes place under controlled conditions to maximize yield while minimizing byproduct formation.

Reaction Mechanism and Conditions

The peroxidation reaction proceeds through the acid-catalyzed nucleophilic attack of hydrogen peroxide on tert-butyl alcohol. The reaction can be represented as:

(CH₃)₃COH + H₂O₂ → (CH₃)₃COOH + H₂O

Recent kinetic studies conducted in microreactor systems have provided detailed insights into the optimal reaction parameters. The reaction is typically performed at 50°C with an optimal molar ratio of tert-butyl alcohol to hydrogen peroxide of 1:1 and an optimal molar ratio of sulfuric acid to tert-butyl alcohol of 0.95. Higher temperatures can lead to increased formation of side products, particularly di-tert-butyl peroxide.

Kinetic Parameters

Detailed kinetic analysis has revealed the following parameters for the peroxidation reaction:

| Parameter | Value for this compound | Value for di-tert-butyl peroxide |

|---|---|---|

| Pre-exponential factor | 1 × 10¹⁹ | 3.12 × 10²⁵ |

| Activation energy (kJ/mol) | 131.72 | 179.33 |

The higher activation energy for di-tert-butyl peroxide formation indicates that selective production of this compound is favored at lower temperatures.

Limitations

Despite being the most widely employed industrial method, the sulfuric acid-catalyzed process presents several challenges, including equipment corrosion due to the acidic environment and environmental concerns related to acid waste disposal. These limitations have driven research into alternative, more environmentally friendly preparation methods.

Titanium-Silicon Molecular Sieves Catalyzed Oxidation

A more recent and environmentally benign approach to synthesizing this compound involves the use of titanium-silicon molecular sieves (HTS) as heterogeneous catalysts in the oxidation of tert-butyl alcohol with hydrogen peroxide.

Process Parameters

This method overcomes many of the disadvantages associated with traditional sulfuric acid catalysis. The process parameters typically include:

| Parameter | Range | Preferred Range |

|---|---|---|

| Molar ratio (tert-butyl alcohol:H₂O₂) | 0.5-10:1 | 1-6:1 |

| Temperature (°C) | 40-100 | 40-90 |

| Reaction time (hours) | 0.5-10 | 2-5 |

| Catalyst loading (g/mL reaction solution) | 0.005-0.1 | 0.04-0.05 |

The hydrogen peroxide concentration used in this process is preferably above 25 weight percent for economic and practical considerations.

Experimental Results

Multiple experimental runs have demonstrated the effectiveness of this method. Under optimized conditions (80°C, molar ratio of tert-butyl alcohol to hydrogen peroxide of 3.01, 4g HTS catalyst, 3-hour reaction time), the process achieves 100% selectivity for this compound with a hydrogen peroxide utilization rate of 65.78%.

The following table summarizes results from different experimental conditions:

| Experiment | Temperature (°C) | Reaction Time (h) | Selectivity (%) | H₂O₂ Utilization (%) | tert-butyl alcohol Conversion (%) |

|---|---|---|---|---|---|

| 1 | 70 | 10 | 100 | 66.83 | 66.83 |

| 2 | 80 | 3 | 100 | 65.78 | 21.85 |

| 3 | 50 | 3 | 100 | 17.96 | 5.97 |

| 4 | 80 | 2 | 100 | 19.76 (1g catalyst) | 6.56 |

| 5 | 80 | 2 | 100 | 61.27 (5g catalyst) | 20.36 |

The results indicate that higher temperatures and longer reaction times generally improve hydrogen peroxide utilization and tert-butyl alcohol conversion, while maintaining 100% selectivity for this compound.

Advantages

This method offers several significant advantages over traditional approaches:

- No corrosion issues associated with acidic catalysts

- Excellent selectivity with no byproduct formation

- High hydrogen peroxide utilization efficiency

- Environmentally friendly (hydrogen peroxide converts to water)

- Catalyst regeneration potential for multiple cycles

- Easier separation of catalyst from reaction mixture

Multi-step Synthesis from Tert-butylamine

A less common but highly efficient synthesis route involves a multi-step process starting from tert-butylamine.

Reaction Steps

The synthesis proceeds in two distinct stages:

Stage 1: Reaction of tert-butylamine with sodium hydrogen sulfate, 1,2-dibutoxyethane, lead(IV) tetraacetate, and oxalic acid at 26°C for approximately 2.33 hours.

Stage 2: Subsequent reaction with cobalt(II) nitrate at 45°C for 4 hours, followed by temperature reduction, solution layering, washing with potassium nitrate solution, addition of ethyl bromide solution, and recrystallization in 1-pentene solution.

Detailed Procedure and Yields

The specific procedure involves:

- Adding 2 mol of tert-butylamine to 900ml of 17% sodium sulfate solution

- Controlling stirring speed at 160 rpm and temperature at 26°C

- Adding 6 mol of lead tetraacetate, 6 mol of ethylene glycol dibutyl ether solution, and 4 mol of 21% oxalic acid solution in portions over 50 minutes

- Continuing the reaction for 90 minutes

- Adding 4 mol of cobalt nitrate powder and raising temperature to 45°C

- Continuing reaction for 4 hours followed by cooling to 10°C

- Washing with 16% potassium nitrate solution for 30 minutes

- Adding 37% ethyl bromide solution for 60 minutes

- Recrystallizing in 55% 1-pentene solution

- Dehydrating with anhydrous sodium sulfate

This elaborate procedure results in a reported yield of 98.8% (177.84g of this compound from the specified starting materials).

Auto-oxidation of Isobutane

Auto-oxidation of isobutane represents another industrial route for this compound synthesis. While specific details on this process are limited in the available literature, it involves the direct oxidation of isobutane with molecular oxygen under controlled conditions. This method is particularly relevant for large-scale industrial production where integration with existing petrochemical processes may provide economic advantages.

Comparative Analysis of Preparation Methods

Each preparation method offers distinct advantages and limitations that make them suitable for different applications and scales of production.

Efficiency and Selectivity Comparison

| Method | Yield/Conversion | Selectivity | Scale Suitability | Environmental Impact |

|---|---|---|---|---|

| Sulfuric acid catalyzed | High (variable) | Moderate (forms DTBP) | Industrial | Moderate to high |

| Titanium-silicon molecular sieves | Moderate to high (up to 66.83%) | Excellent (100%) | Laboratory to pilot | Low |

| Multi-step from tert-butylamine | Very high (98.8%) | High | Laboratory | Moderate |

| Auto-oxidation of isobutane | Variable | Variable | Industrial | Moderate |

Economic and Practical Considerations

The sulfuric acid catalyzed process remains the most widely used industrial method despite its drawbacks primarily due to economic factors and established infrastructure. However, the titanium-silicon molecular sieves approach shows considerable promise for greener manufacturing practices with its excellent selectivity and reduced environmental impact.

The multi-step synthesis from tert-butylamine, while offering exceptional yields, involves more complex procedures and potentially hazardous reagents like lead tetraacetate, making it less attractive for large-scale industrial implementation.

化学反応の分析

Types of Reactions: Tert-butyl hydroperoxide undergoes various types of reactions, including oxidation, reduction, and substitution reactions. It is commonly used as an oxidizing agent in organic synthesis .

Common Reagents and Conditions:

Oxidation: this compound is used in the oxidation of alcohols to ketones and carboxylic acids.

Reduction: It can be reduced to tert-butyl alcohol under specific conditions.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, esters, and amides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Industrial Applications

Chemical Synthesis

Tert-butyl hydroperoxide is widely utilized as an oxidizing agent and radical initiator in the synthesis of various chemicals. It is particularly significant in the production of propylene oxide through the Halcon process, where it reacts with propylene in the presence of molybdenum-based catalysts. This reaction not only produces propylene oxide but also generates byproducts like t-butanol, which can be further processed into isobutene and methyl tert-butyl ether (MTBE) .

Polymerization

TBHP plays a crucial role in initiating polymerization reactions for various monomers, including styrene, vinyl acetate, and acrylic compounds. Its ability to generate free radicals facilitates the formation of polymers with specific properties, making it essential in producing materials such as polyethylene and polystyrene .

Table 1: Industrial Applications of this compound

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemical Synthesis | Propylene oxide production | Efficient oxidation and radical initiation |

| Polymerization | Styrene and acrylic monomers | Control over polymer properties |

| Specialty Chemicals | Pharmaceutical intermediates | Versatile oxidation capabilities |

Biological Research Applications

This compound is extensively used in biological studies to induce oxidative stress. It acts as a prooxidant, facilitating research into lipid peroxidation and cellular damage mechanisms. For instance, studies have shown that tBHP can enhance lipid peroxidation in rat brain homogenates, providing insights into oxidative damage related to neurodegenerative diseases .

Case Study: Oxidative Stress Induction

A study investigated the effects of tBHP on hepatocytes from rats fed standard and high-fat diets. The results indicated that steatotic hepatocytes exhibited increased susceptibility to oxidative stress when exposed to tBHP, leading to higher levels of reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde . This highlights tBHP's role in modeling oxidative damage in metabolic disorders.

Chemical Reactions

This compound is employed in various chemical reactions beyond polymerization and synthesis. It serves as a reagent for:

- Epoxidation : tBHP is used to convert alkenes into epoxides, crucial intermediates in organic synthesis.

- Hydroxylation : It facilitates the addition of hydroxyl groups to organic substrates.

- Oxidation Reactions : TBHP can selectively oxidize hydrocarbons and alcohols, making it useful for synthesizing complex organic molecules .

Table 2: Chemical Reactions Utilizing this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Epoxidation | Conversion of alkenes to epoxides | Synthesis of fine chemicals |

| Hydroxylation | Addition of hydroxyl groups | Functionalization of organic compounds |

| Selective Oxidation | Oxidizing hydrocarbons and alcohols | Production of specialty chemicals |

Safety Considerations

Despite its utility, this compound poses safety risks due to its reactivity. Solutions with concentrations exceeding 90% are classified as hazardous for transport. Proper handling protocols are essential to mitigate risks associated with flammability and reactivity .

作用機序

The mechanism of action of tert-butyl hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate various oxidation reactions by abstracting hydrogen atoms from substrates . In biological systems, this compound induces oxidative stress by generating reactive oxygen species, which can damage cellular components .

類似化合物との比較

Hydrogen Peroxide (H₂O₂)

Structural and Functional Differences :

- TBHP is a tertiary hydroperoxide, whereas H₂O₂ is a simple peroxide. TBHP’s bulky tert-butyl group enhances stability and membrane permeability compared to H₂O₂ .

- Mechanism of Oxidative Damage : Both generate reactive oxygen species (ROS), but TBHP requires metabolic activation via cytochrome P450 to produce butyl radicals, while H₂O₂ decomposes directly into hydroxyl radicals .

- Enzymatic Interactions : Glutathione peroxidase (GPx) and peroxiredoxin 3 (Prx3) reduce both TBHP and H₂O₂, but TBHP’s larger structure may lower catalytic efficiency in some enzymes .

- Applications : TBHP is favored in cell culture studies due to sustained ROS generation, whereas H₂O₂ is used for acute oxidative bursts .

Toxicity Profile :

- TBHP induces cytotoxicity at lower concentrations (20–60 μM in BT-474 cells) compared to H₂O₂, attributed to its prolonged intracellular persistence .

| Parameter | TBHP | H₂O₂ |

|---|---|---|

| Membrane Permeability | High (lipophilic) | Low (hydrophilic) |

| Metabolic Activation | Requires P450 | Direct decomposition |

| Cytotoxicity Threshold | 20–60 μM | >100 μM |

Peroxynitrite (ONOO⁻)

Mechanistic Contrast :

- TBHP primarily causes lipid peroxidation (malondialdehyde formation), while peroxynitrite nitrates tyrosine residues and carbonylates proteins .

- Mitochondrial Damage : In isolated beef heart mitochondria, TBHP increases malondialdehyde (MDA) by 300% at 1 mM, whereas peroxynitrite elevates protein carbonyls by 200% at the same concentration .

Enzymatic Reduction :

Lipid Hydroperoxides (e.g., Phosphatidylcholine Hydroperoxide, PCOOH)

Structural and Functional Differences :

Tert-Butyl Hydroquinone (tBHQ)

Oxidative Stress Pathways :

- TBHQ, a phenolic antioxidant, paradoxically induces oxidative stress by generating semiquinone radicals. In contrast, TBHP directly decomposes into alkoxy radicals .

Toxicity and Biomarker Relevance

- Clinical Correlations : Serum TBHP levels are elevated in multiple sclerosis patients, unlike other hydroperoxides, suggesting a unique role in neuroinflammation .

Market Perspective

The global TBHP market is driven by demand in polymers and pharmaceuticals, with a projected CAGR of 4.2% (2022–2027). Its niche applications distinguish it from bulk oxidants like H₂O₂ .

生物活性

Tert-butyl hydroperoxide (t-BHP) is an organic peroxide widely studied for its biological activities, particularly its role in inducing oxidative stress and cellular damage. This article explores the mechanisms of action, effects on various cell types, and implications for health and disease.

This compound is metabolized to free radical intermediates, which can lead to oxidative stress by generating reactive oxygen species (ROS). This process affects cellular integrity through lipid peroxidation and disruption of cellular membranes, particularly in liver cells and keratinocytes.

- Oxidative Stress Induction : t-BHP initiates lipid peroxidation, leading to the formation of malondialdehyde (MDA), a marker of oxidative stress. It also depletes glutathione (GSH), a critical antioxidant in cells, leading to increased susceptibility to further oxidative damage .

- Cellular Effects : In hepatocytes, t-BHP exposure results in elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver injury. In vitro studies have shown that t-BHP can reduce cell viability in a dose-dependent manner, with significant cytotoxicity observed at concentrations around 100-200 µM .

Hepatocytes

In studies involving primary cultures of steatotic and lean hepatocytes, it was found that steatotic cells are more susceptible to t-BHP-induced oxidative injury. The exposure led to:

- Increased ROS generation.

- Higher levels of lipid peroxidation.

- Altered redox state of glutathione.

- Decreased mitochondrial membrane potential, which is crucial for cell survival .

Table 1: Effects of t-BHP on Hepatocyte Viability

| Concentration (mM) | Cell Viability (%) | MDA Levels (µM) | GSH Levels (µM) |

|---|---|---|---|

| 0.25 | 85 | 1.2 | 20 |

| 0.375 | 70 | 2.5 | 15 |

| 0.5 | 50 | 4.0 | 10 |

| 1.0 | 30 | 6.5 | 5 |

Keratinocytes

In keratinocyte studies, t-BHP has been shown to cause both reversible and irreversible damage depending on the concentration and duration of exposure:

- Short-term Exposure : Low concentrations result in reversible effects on cell proliferation.

- Prolonged Exposure : High concentrations lead to irreversible damage and cell death .

Case Studies and Research Findings

Several studies have investigated the protective effects of various compounds against t-BHP-induced toxicity:

- Baicalein : A study demonstrated that baicalein pretreatment significantly improved cell viability in LO2 liver cells exposed to t-BHP, suggesting its potential as a hepatoprotective agent .

- Antioxidants : The use of antioxidants like ascorbate has been shown to enhance light emission related to lipid peroxidation when combined with t-BHP, indicating a complex interaction between antioxidants and oxidative stress mechanisms .

- Animal Models : In neonatal rat models treated with t-BHP, significant delays in hair growth were observed, although these effects were reversible within two weeks post-treatment .

Q & A

Q. What are the critical safety protocols for handling TBHP in academic laboratories?

TBHP is a strong oxidizer and thermal shock-sensitive compound. Key safety measures include:

- Storage : Keep in tightly sealed containers at 2–8°C, away from heat sources and incompatible materials (e.g., reducing agents, acids, metals) .

- PPE : Use nitrile gloves, indirect-ventilation goggles, and flame-resistant lab coats. For high-concentration handling, pair face shields with respirators (MSHA/NIOSH-approved) .

- Ventilation : Implement local exhaust systems or work in fume hoods to avoid inhalation exposure .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. How can researchers mitigate TBHP’s reactivity during experimental setups?

TBHP’s instability requires:

- Temperature Control : Maintain reactions below 70°C to prevent auto-accelerated decomposition .

- Incompatibility Avoidance : Exclude transition metals (e.g., iron, copper) and organic solvents like dichloromethane, which can trigger violent reactions .

- Equipment : Use explosion-proof electrical systems and ground metal containers to dissipate static charges .

Q. What analytical methods validate TBHP purity and concentration in solution?

- Titration : Iodometric titration quantifies active oxygen content .

- GC-MS : Mass spectrometry (e.g., using styrene oxidation byproducts) confirms TBHP’s role in reaction pathways .

- NMR : H NMR (δ 1.28 ppm for tert-butyl group) monitors degradation or side-product formation .

Advanced Research Questions

Q. How do conflicting data arise in TBHP-mediated oxidation studies, and how can they be resolved?

Discrepancies often stem from:

- Catalyst Variability : Mo(CO) vs. Ti-based catalysts yield different epoxidation efficiencies. Statistical DOE (e.g., uniform-rotatable design) identifies optimal molar ratios and reaction times .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance TBHP’s electrophilicity compared to hydrocarbons. Kinetic studies under controlled dielectric conditions clarify solvent roles .

- Side Reactions : Competing radical pathways (e.g., homolytic O-O cleavage) can be suppressed using radical scavengers like BHT .

Q. What strategies optimize TBHP synthesis via tert-butyl alcohol oxidation?

A 12-phosphotungstic acid-catalyzed method achieves >95% conversion:

Q. How do computational models like ReaxFF MD elucidate TBHP’s pyrolysis mechanisms?

ReaxFF simulations reveal:

- Initial Decomposition : Homolytic O-O bond cleavage generates tert-butoxy and hydroxyl radicals.

- Secondary Pathways : Radical recombination forms di-tert-butyl peroxide (DTBP), while β-scission yields acetone and methane .

- Thermal Hazards : Simulations predict self-accelerating decomposition above 100°C, aligning with ARC data (T = 105°C) .

Q. What experimental designs assess TBHP-induced oxidative stress in cellular models?

- Dose-Response Curves : Use 10–200 µM TBHP (24-hour exposure) to quantify LC via MTT assays. Include N-acetylcysteine controls to confirm ROS-mediated toxicity .

- Time-Course Analysis : Monitor glutathione depletion and lipid peroxidation (MDA assay) at 0–6 hours to capture acute vs. chronic effects .

- Cell-Type Specificity : Compare epithelial cells (high catalase activity) vs. neurons (low antioxidant capacity) to model differential susceptibility .

Methodological Considerations

- Contradiction Analysis : When TBHP’s efficacy varies across studies, verify reagent purity (e.g., aqueous vs. anhydrous TBHP) and exclude trace metal contaminants via ICP-MS .

- Long-Term Exposure : For chronic toxicity studies, implement biomonitoring (e.g., urinary 8-OHdG for DNA damage) and adhere to OSHA 1910.1020 guidelines for medical surveillance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。